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Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

Cat. No.: B083458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-
Aminoisonicotinic acid against two structurally related compounds: isonicotinic acid and 2-

aminopyridine. By presenting key spectral features from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS),

this document serves as a valuable resource for the structural validation and characterization

of 2-Aminoisonicotinic acid.

Structural Comparison at a Glance
2-Aminoisonicotinic acid incorporates the core pyridine ring of both isonicotinic acid and 2-

aminopyridine, featuring a carboxylic acid group at the 4-position and an amino group at the 2-

position. This unique substitution pattern results in a distinct spectroscopic fingerprint, which is

detailed in the comparative tables below.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Aminoisonicotinic acid and

its comparator molecules. The data for 2-Aminoisonicotinic acid is based on predicted values

from computational models, while the data for isonicotinic acid and 2-aminopyridine are derived

from experimental sources.
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Table 1: ¹H NMR Spectroscopic Data
(Predicted/Experimental)

Compound Proton
Chemical Shift
(ppm)

Multiplicity

2-Aminoisonicotinic

acid
H3 ~6.8 s

H5 ~7.5 d

H6 ~8.0 d

-NH₂ broad s

-COOH broad s

Isonicotinic acid H2, H6 8.79 d

H3, H5 7.83 d

-COOH ~13.5 br s

2-Aminopyridine H3 6.58 t

H4 7.38 t

H5 6.42 d

H6 7.95 d

-NH₂ 4.95 br s

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from

experimental results.

Table 2: ¹³C NMR Spectroscopic Data
(Predicted/Experimental)
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Compound Carbon Chemical Shift (ppm)

2-Aminoisonicotinic acid C2 ~160

C3 ~108

C4 ~145

C5 ~120

C6 ~150

C=O ~170

Isonicotinic acid C2, C6 150.7

C3, C5 122.9

C4 142.3

C=O 166.5

2-Aminopyridine C2 158.3

C3 108.9

C4 138.0

C5 113.8

C6 148.5

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from

experimental results.

Table 3: FT-IR Spectroscopic Data
(Predicted/Experimental, cm⁻¹)
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Functional Group
2-
Aminoisonicotinic
acid (Predicted)

Isonicotinic acid
(Experimental)

2-Aminopyridine
(Experimental)

O-H Stretch

(Carboxylic Acid)
~3000-2500 (broad) 3000-2500 (broad) -

N-H Stretch (Amine) ~3400, ~3300 - 3442, 3300

C-H Stretch

(Aromatic)
~3100-3000 3100-3000 3050-3000

C=O Stretch

(Carboxylic Acid)
~1700 1710 -

C=C, C=N Stretch

(Aromatic Ring)
~1650-1550 1600, 1550, 1420 1617, 1570, 1480

N-H Bend (Amine) ~1620 - 1628

C-N Stretch ~1300 - 1328

O-H Bend (Carboxylic

Acid)
~1420, ~920 1420, 930 -

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from

experimental results.

Table 4: Mass Spectrometry Data
(Predicted/Experimental)
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Compound
Molecular
Formula

Molecular
Weight

Predicted/Obs
erved [M+H]⁺
(m/z)

Key
Fragmentation
Peaks
(Predicted/Obs
erved)

2-

Aminoisonicotinic

acid

C₆H₆N₂O₂ 138.12 139.05

121 ([M+H-

H₂O]⁺), 94

([M+H-COOH]⁺),

67

Isonicotinic acid C₆H₅NO₂ 123.11 124.04

106 ([M+H-

H₂O]⁺), 78

([M+H-COOH]⁺),

51

2-Aminopyridine C₅H₆N₂ 94.12 95.06
67 ([M+H-

HCN]⁺), 40

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from

experimental results.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to aid in the

replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is

fully dissolved; if necessary, gently warm the sample or use sonication.

Instrument Setup:

Use a standard 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer to the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.

Set the appropriate spectral width and number of scans. For ¹H NMR, 8-16 scans are

typically sufficient. For ¹³C NMR, a larger number of scans (1024 or more) will be required

due to the lower natural abundance of the ¹³C isotope.

Data Acquisition:

Acquire the ¹H NMR spectrum, referencing the residual solvent peak.

Acquire the proton-decoupled ¹³C NMR spectrum, referencing the solvent peaks.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the known chemical shift of the residual solvent

peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Setup:

Use a standard FT-IR spectrometer equipped with a universal ATR accessory.
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Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software will automatically perform the background subtraction and Fourier transform.

The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent

system, typically a mixture of water and a polar organic solvent like methanol or

acetonitrile.

To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) is often added for

positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

Instrument Setup:

Use a mass spectrometer equipped with an electrospray ionization source.

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

at a low flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas flow rate and temperature, to achieve a stable and strong signal for the

molecule of interest.
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Data Acquisition:

Acquire the full scan mass spectrum in the desired mass range to observe the protonated

molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion of interest and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Processing:

Analyze the resulting mass spectra to determine the accurate mass of the molecular ion

and the fragmentation pattern.

Compare the observed fragmentation pattern with predicted fragmentation pathways to

confirm the structure.

Workflow for Spectroscopic Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a chemical

compound using a combination of spectroscopic techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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